cerium;sulfuric acid;hydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Oxidation Reactions

Cerium(IV) sulfate hydrate acts as a strong oxidizing agent. Researchers utilize this property in various oxidation reactions. For instance, a study published in the Journal of the American Chemical Society employed cerium(IV) sulfate hydrate as an oxidant for the conversion of catechol to o-benzoquinone [].

Organic Synthesis

Cerium(IV) sulfate hydrate's ability to generate radicals makes it a useful reagent in organic synthesis. A research article in Tetrahedron Letters describes its application in promoting the formation of radicals from dialkyl malonates, which are subsequently used in substitution reactions with furans and thiophenes [].

Other Potential Applications

Cerium(IV) sulfate hydrate is being explored for its potential applications in other research areas, such as:

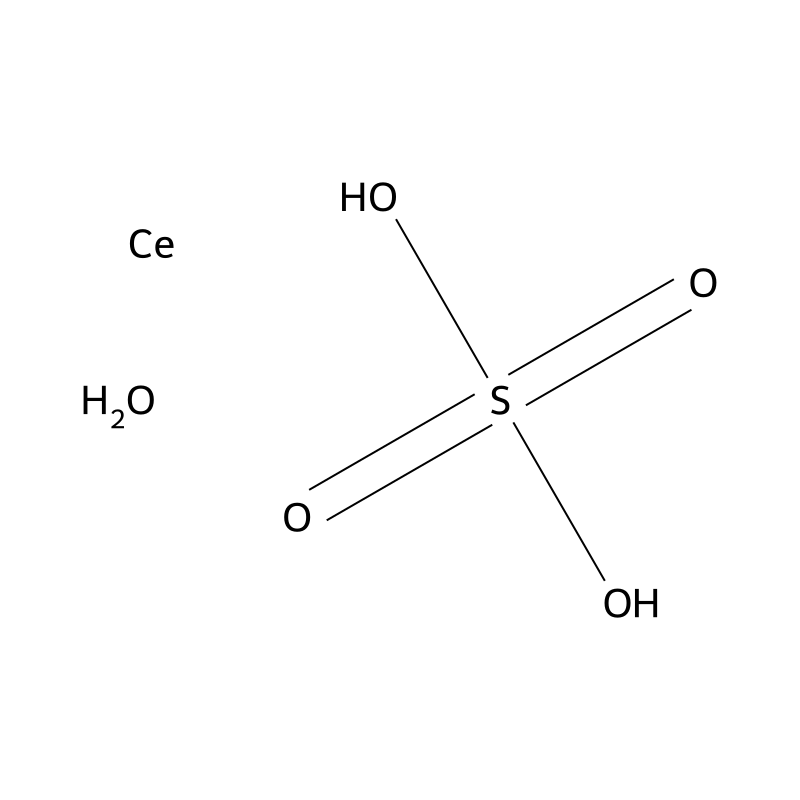

Cerium(IV) sulfate hydrate, often referred to as ceric sulfate hydrate, is an inorganic compound represented by the formula . This compound exists in several hydrated forms, including tetrahydrate, pentahydrate, octahydrate, and nonahydrate, with varying amounts of water and sulfuric acid associated with the cerium(IV) sulfate core. Cerium(IV) sulfate typically appears as yellow to orange solids that are moderately soluble in water and dilute acids but insoluble in glacial acetic acid and pure ethanol . It is a strong oxidizing agent, particularly in acidic environments, making it valuable in various

- Oxidation of Chloride Ions:In this reaction, cerium(IV) ions oxidize chloride ions to chlorine gas.

- Decomposition upon Heating:Upon heating, cerium(IV) sulfate hydrate decomposes to form cerium dioxide and release water and sulfur trioxide .

- Reduction to Cerous Compounds:

The reduction of ceric ions can be expressed as:This reaction highlights the transformation from the ceric state to the cerous state, which is colorless .

Cerium(IV) sulfate hydrate can be synthesized through various methods:

- Reaction of Cerium Oxide with Sulfuric Acid:

The most common synthesis involves reacting cerium dioxide with concentrated sulfuric acid at elevated temperatures:This method yields different hydrated forms depending on the conditions of the reaction, such as temperature and concentration of reactants . - Hydration Techniques:

Adjusting the amount of water during synthesis can lead to various hydrates. Controlled evaporation or crystallization techniques can also be employed to isolate specific hydrated forms.

Cerium(IV) sulfate hydrate has a wide range of applications:

- Analytical Chemistry: It is used as a strong oxidizing agent in redox titrations and analytical procedures involving redox indicators .

- Polishing Agents: Due to its hardness and ability to chelate metal ions, it is utilized in polishing applications for optical components and glass manufacturing.

- Catalysis: The compound serves as a catalyst in various organic synthesis reactions due to its oxidative properties.

- Glass Production: Its ability to absorb specific wavelengths makes it useful for producing colored glasses.

Interaction studies involving cerium(IV) sulfate hydrate focus on its reactivity with other chemical species. Notably, it reacts with reducing agents such as sulfites, where it can facilitate oxidation processes. Additionally, studies have shown that its interactions with organic compounds can lead to significant changes in reaction pathways due to its strong oxidizing nature .

Cerium(IV) sulfate hydrate shares similarities with other cerium compounds but possesses unique characteristics that distinguish it:

| Compound Name | Formula | Key Features |

|---|---|---|

| Cerium(III) sulfate hydrate | Lower oxidation state; less oxidizing than ceric compounds. | |

| Ceric ammonium sulfate | Used in similar applications but includes ammonium ions. | |

| Cerium(IV) oxide | Acts as a catalyst; does not contain sulfate or water. |

Cerium(IV) sulfate hydrate is unique due to its combination of strong oxidizing properties and variable hydration states, making it versatile for both chemical synthesis and industrial applications . Its ability to exist in multiple hydrated forms allows for tailored applications depending on the specific requirements of the process or product being developed.